Volasertib (BI 6727) is a potent, second-generation, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. As a member of the dihydropteridinone class, it was developed to improve upon the pharmacokinetic properties of its predecessor, BI 2536. Its primary mechanism involves inducing 'Polo-arrest'—a state of mitotic arrest characterized by monopolar spindles—which leads to apoptosis in rapidly dividing cells. This mechanism makes it a key tool compound in oncology research, particularly for investigating cell cycle control in hematological malignancies like Acute Myeloid Leukemia (AML) and various solid tumors.
While other Polo-like kinase inhibitors exist, such as the first-generation compound BI 2536, they are not functionally interchangeable with Volasertib for preclinical research. Volasertib was specifically engineered to possess an improved pharmacokinetic profile, including a longer terminal half-life and better tissue penetration, which is critical for achieving sustained target exposure in *in vivo* models. Furthermore, subtle but significant differences in selectivity against PLK family members (PLK2, PLK3) can lead to divergent off-target effects and confounding experimental outcomes. Procuring Volasertib ensures access to these defined second-generation properties, which can directly impact the reproducibility and translational relevance of *in vivo* efficacy and toxicity studies.
Volasertib demonstrates a more selective inhibition profile within the PLK family compared to its predecessor, BI 2536. While both compounds are equipotent against the primary target PLK1 (IC50 of 0.87 nM for Volasertib vs. 0.83 nM for BI 2536), Volasertib is approximately 6.2 times more selective for PLK1 over PLK3. This enhanced selectivity can be critical for experiments designed to isolate the specific effects of PLK1 inhibition.
| Evidence Dimension | Inhibitory Concentration (IC50) against PLK family kinases |
| Target Compound Data | Volasertib: PLK1 = 0.87 nM, PLK2 = 5 nM, PLK3 = 56 nM |
| Comparator Or Baseline | BI 2536: PLK1 = 0.83 nM, PLK2 = 3.5 nM, PLK3 = 9.0 nM |
| Quantified Difference | 6.2-fold higher IC50 against PLK3 (56 nM vs 9.0 nM), indicating greater selectivity. |
| Conditions | Cell-free enzymatic kinase assay. |
Higher selectivity against PLK3 minimizes potential off-target effects, providing clearer, more interpretable data when investigating PLK1-specific pathways.
Volasertib was developed to overcome the pharmacokinetic limitations of BI 2536, exhibiting a longer terminal half-life and high volume of distribution in preclinical models. This improved PK profile facilitates more sustained drug exposure in tissues, a key requirement for achieving efficacy in xenograft studies. The development of BI 2536 was halted in part due to its suboptimal PK properties, making Volasertib the more suitable choice for *in vivo* research requiring prolonged target engagement.
| Evidence Dimension | Preclinical Pharmacokinetic (PK) Properties |
| Target Compound Data | Characterized by a long terminal half-life and high volume of distribution, indicating good tissue penetration. |
| Comparator Or Baseline | BI 2536: Characterized by a relatively short terminal half-life and low intratumoral exposure, which limited its clinical development. |
| Quantified Difference | Volasertib was designed for and demonstrated an improved PK profile over BI 2536, leading to its selection for further clinical development. |
| Conditions | Preclinical animal models. |
A superior pharmacokinetic profile means more reliable and sustained target inhibition in animal studies, reducing the risk of failed experiments due to inadequate drug exposure.
In preclinical models of acute myeloid leukemia (AML), Volasertib demonstrates significant antitumor activity as a single agent. In an intravenous AML xenograft model using Kasumi-1 cells, treatment with Volasertib resulted in a marked survival benefit. This efficacy in a relevant disease model underscores its utility as a tool compound for studying PLK1 inhibition in hematological cancers.
| Evidence Dimension | Median Survival |
| Target Compound Data | Median survival of 48 days in treated mice. |
| Comparator Or Baseline | Median survival of 26 days in vehicle-treated control mice. |
| Quantified Difference | 85% increase in median survival vs. vehicle control. |
| Conditions | Kasumi-1 human AML cells in an intravenous xenograft mouse model, treated with 25 mg/kg Volasertib once weekly. |
This provides direct evidence of the compound's biological activity and therapeutic potential in a widely used preclinical AML model, justifying its selection for such studies.
Due to its improved pharmacokinetic profile over first-generation inhibitors, Volasertib is the appropriate choice for long-term *in vivo* studies in xenograft models where sustained target engagement is necessary to observe a therapeutic effect. Its proven efficacy in AML models makes it particularly suitable for research in hematological malignancies.
For researchers aiming to dissect the specific role of PLK1 from other PLK family members, Volasertib's enhanced selectivity against PLK3 compared to BI 2536 makes it a more precise chemical probe. This reduces the likelihood that observed phenotypes are due to off-target inhibition of PLK3.
Volasertib has been evaluated preclinically in combination with other agents, such as cytarabine in AML models and radiation in glioma models. Its established efficacy and PK profile make it a reliable benchmark agent for investigating synergistic or additive effects with novel therapeutic candidates.
Acute Toxic;Irritant;Health Hazard